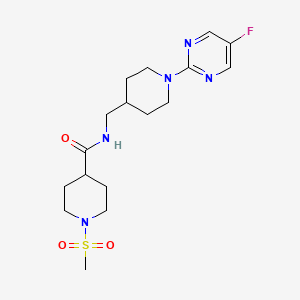

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate

Descripción general

Descripción

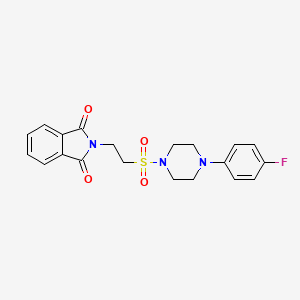

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] . Physical And Chemical Properties Analysis

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate has a molecular weight of 339.36 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Intermediate in Drug Development

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a drug used in the treatment of certain types of cancer. A rapid synthetic method for this compound was established, achieving a high total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Process Development and Synthesis Optimization

The compound has also been a focus in process development and synthesis optimization for the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis was described, employing an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process led to the production of the target product in about 50% overall isolated yield and more than 97% purity (Li et al., 2012).

Intermediate for Biologically Active Benzimidazole Compounds

It's also noteworthy as an intermediate in the synthesis of biologically active benzimidazole compounds. A simple, low-cost amination method was developed for this purpose, using affordable and readily available reagents, yielding the compound in 52% yield. The structural confirmation was achieved through various spectroscopic techniques, ensuring the accuracy of the synthesis (Liu Ya-hu, 2010).

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USELACXHOHHFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)